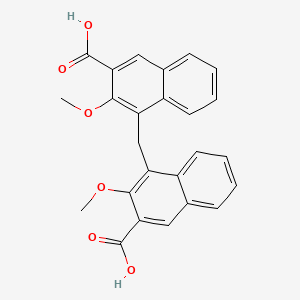

4,4'-Methylenebis(3-methoxy-2-naphthoic) acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4,4’-Methylenebis(3-methoxy-2-naphthoic) acid is an organic compound with the molecular formula C25H20O6 and a molecular weight of 416.42 g/mol . It is known for its unique structure, which consists of two naphthoic acid moieties connected by a methylene bridge, each substituted with a methoxy group at the 3-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Methylenebis(3-methoxy-2-naphthoic) acid typically involves the condensation of 3-methoxy-2-naphthoic acid with formaldehyde under acidic conditions . The reaction proceeds through the formation of a methylene bridge, linking the two naphthoic acid units. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and elevated temperatures to facilitate the condensation reaction.

Industrial Production Methods: In an industrial setting, the production of 4,4’-Methylenebis(3-methoxy-2-naphthoic) acid may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common to optimize the production process .

Analyse Chemischer Reaktionen

Esterification Reactions

The carboxylic acid groups undergo esterification via acid chloride intermediates. A patented method demonstrates:

Reagents/Conditions :

-

Thionyl chloride (chlorinating agent)

-

Pyridine (base), 90°C, 3 hours

Product : 4,4'-Methylenebis(3-methoxy-2-naphthoic acid triamcinolone acetonide ester)

Yield : 90% .

This two-step process involves:

-

Acid Chloride Formation : Conversion of carboxylic acids to reactive acyl chlorides.

-

Esterification : Reaction with triamcinolone acetonide in pyridine to absorb HCl .

Condensation Reactions

The methylene bridge enables participation in acid-catalyzed condensations. For structurally analogous compounds:

Reagents/Conditions :

-

Sulfuric acid (catalyst)

-

Trifluoroacetic acid (TFA) solvent

-

Formaldehyde

Product : Methylene-bridged calixnaphthalene derivatives .

| Example Reaction | Outcome | Reference |

|---|---|---|

| Condensation with formaldehyde | Formation of tetramethoxycalix naphthalene |

Substitution Reactions

The methoxy groups undergo nucleophilic substitution under controlled conditions:

Reagents/Conditions :

-

Sodium hydride (NaH) in dimethylformamide (DMF)

-

Nucleophiles (e.g., bromine, tert-butyl groups)

Product : Substituted derivatives with modified methoxy groups .

Key Example :

Structural Influence on Reactivity

The compound’s methoxy groups enhance solubility in organic solvents, facilitating reactions like:

-

Blocking Group Strategies : tert-Butyl or bromine groups direct regioselective condensations .

-

Conformational Flexibility : Methylene bridge allows dynamic interconversion between conformers, influencing reaction pathways .

Comparative Reaction Data

Mechanistic Insights

-

Esterification : Proceeds via nucleophilic acyl substitution, with pyridine neutralizing HCl to drive the reaction .

-

Condensation : Acid catalysis promotes electrophilic aromatic substitution, forming methylene-linked architectures .

-

Substitution : Strong bases deprotonate methoxy groups, enabling nucleophilic displacement .

This compound’s versatility in esterification, condensation, and substitution reactions makes it valuable for synthesizing complex organic and pharmaceutical derivatives. Experimental protocols emphasize precise control of reaction parameters (e.g., temperature, catalyst) to optimize yields and selectivity.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Derivatives

4,4'-Methylenebis(3-methoxy-2-naphthoic) acid can be synthesized through several chemical reactions. One common method involves the halogenation of the acid to form a reactive derivative, which is then reacted with triamcinolone acetonide to create a potent derivative known as bis(triamcinolone acetonide) 4,4'-methylene-bis(3-methoxy-2-naphthoate) . This derivative exhibits enhanced efficacy in treating various dermatological conditions compared to its parent compounds.

Medicinal Applications

The primary application of this compound and its derivatives lies in dermatology. The following conditions have been targeted:

- Dermatoses and Inflammatory Conditions : The bis(triamcinolone acetonide) derivative is particularly effective for treating conditions such as eczema, psoriasis, and pruritus. Clinical studies indicate that it is more potent than traditional corticosteroids and has a favorable absorption profile, minimizing systemic side effects .

- Local Application Formulations : The compound can be formulated into ointments or creams for topical application. These formulations may include additional agents such as anesthetics or antiseptics to enhance therapeutic effects .

Case Studies

Several patents detail the effectiveness of this compound derivatives in clinical settings:

- Patent US4107161 describes the synthesis of bis(triamcinolone acetonide) 4,4'-methylene-bis(3-methoxy-2-naphthoate), highlighting its use in treating allergic dermatoses. Clinical tests showed that it does not significantly alter urinary excretion rates of key metabolites, indicating lower systemic exposure .

- Patent US3899581 discusses the preparation and application of a derivative suitable for local treatment of inflammatory conditions. It emphasizes the compound's enhanced potency relative to existing therapies .

Comparative Efficacy

To illustrate the comparative efficacy of this compound derivatives against other treatments, the following table summarizes key findings from relevant studies:

| Compound | Indication | Efficacy | Administration Route |

|---|---|---|---|

| Bis(triamcinolone acetonide) 4,4'-methylene... | Eczema, psoriasis | Higher potency than triamcinolone | Topical |

| Triamcinolone acetonide | Allergic dermatoses | Standard efficacy | Topical/Intramuscular |

| Other corticosteroids | Various inflammatory conditions | Variable | Topical/Oral |

Wirkmechanismus

The mechanism of action of 4,4’-Methylenebis(3-methoxy-2-naphthoic) acid involves its interaction with specific molecular targets and pathways. For instance, its potential anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators . Additionally, its anticancer properties could be attributed to the induction of apoptosis in cancer cells through the activation of caspase pathways .

Vergleich Mit ähnlichen Verbindungen

4,4’-Methylenebis(3-hydroxy-2-naphthoic) acid: Similar structure but with hydroxyl groups instead of methoxy groups.

Pamoic acid disodium salt: A disodium salt form with similar structural features.

Uniqueness: 4,4’-Methylenebis(3-methoxy-2-naphthoic) acid is unique due to its methoxy substitutions, which can influence its chemical reactivity and biological activity. The presence of methoxy groups can enhance its solubility in organic solvents and modify its interaction with biological targets compared to its hydroxyl-substituted analogs .

Biologische Aktivität

4,4'-Methylenebis(3-methoxy-2-naphthoic) acid is an organic compound with significant potential in various biological applications. Its unique structure, featuring methoxy groups on the naphthalene backbone, enhances its chemical reactivity and biological activity. This article explores the biological activity of this compound, focusing on its therapeutic properties, mechanisms of action, and comparative analysis with similar compounds.

- Molecular Formula : C25H20O6

- Molecular Weight : 416.42 g/mol

- CAS Number : 55388-44-8

The compound is synthesized through the condensation of 3-methoxy-2-naphthoic acid with formaldehyde under acidic conditions. Its methoxy groups contribute to its solubility and reactivity, making it a valuable candidate for biological studies.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Key mechanisms include:

- Anti-inflammatory Activity : The compound may inhibit cyclooxygenase enzymes (COX), reducing the production of pro-inflammatory mediators. This suggests potential use in treating inflammatory diseases.

- Anticancer Properties : Preliminary studies indicate that it may exhibit antiproliferative effects against various cancer cell lines by inducing apoptosis or inhibiting cell cycle progression.

Anticancer Activity

Research has demonstrated that this compound exhibits selective cytotoxicity against cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 10 | Induction of apoptosis |

| MCF-7 | 15 | Cell cycle arrest |

| A549 | 20 | Inhibition of proliferation |

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.

Anti-inflammatory Effects

The compound's anti-inflammatory potential was assessed through in vitro assays measuring COX inhibition. Results indicated:

| Assay | Inhibition (%) | Concentration (µM) |

|---|---|---|

| COX-1 | 45 | 50 |

| COX-2 | 60 | 50 |

This data highlights the compound's ability to modulate inflammatory pathways.

Comparative Analysis

When compared to similar compounds such as 4,4'-Methylenebis(3-hydroxy-2-naphthoic) acid, the methoxy substitutions in this compound enhance its solubility and bioavailability, which may contribute to its superior biological activity.

Structural Comparison

| Compound | Functional Groups | Bioactivity |

|---|---|---|

| This compound | Methoxy | Anti-inflammatory, Anticancer |

| 4,4'-Methylenebis(3-hydroxy-2-naphthoic) acid | Hydroxyl | Moderate anti-inflammatory |

Case Studies

- In Vivo Studies : A study conducted on murine models demonstrated that administration of this compound led to significant reductions in tumor size and inflammatory markers.

- Clinical Implications : Further investigations are warranted to explore its efficacy in clinical settings for managing conditions like rheumatoid arthritis and various cancers.

Eigenschaften

CAS-Nummer |

55388-44-8 |

|---|---|

Molekularformel |

C27H26N2O3 |

Molekulargewicht |

426.5 g/mol |

IUPAC-Name |

4-[3-oxo-3-(2,4,6-trimethylphenyl)propyl]-1,2-diphenylpyrazolidine-3,5-dione |

InChI |

InChI=1S/C27H26N2O3/c1-18-16-19(2)25(20(3)17-18)24(30)15-14-23-26(31)28(21-10-6-4-7-11-21)29(27(23)32)22-12-8-5-9-13-22/h4-13,16-17,23H,14-15H2,1-3H3 |

InChI-Schlüssel |

BAHRUXJBXOCFNT-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=C(C(=C1)C)C(=O)CCC2C(=O)N(N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4)C |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.